1,4-Bis(2-chloroethylthio)butane
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Overview
Description
1,4-Bis(2-chloroethylthio)butane is an organic compound with the molecular formula C8H16Cl2S2. It is characterized by its two chlorine atoms and two sulfur atoms attached to a butane backbone. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(2-chloroethylthio)butane can be synthesized through the reaction of 1,4-butanedithiol with ethylene dichloride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves careful monitoring of temperature, pressure, and the use of specific catalysts to achieve high efficiency.
Chemical Reactions Analysis
1,4-Bis(2-chloroethylthio)butane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Substitution reactions involve the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(2-chloroethylthio)butane is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to understand the role of sulfur-containing compounds in biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4-Bis(2-chloroethylthio)butane exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
1,2-Bis(2-chloroethylthio)ethane
1,3-Bis(2-chloroethylthio)propane
1,4-Bis(2-chloroethylthio)butane
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Properties
CAS No. |
142868-93-7 |
---|---|
Molecular Formula |
C8H16Cl2S2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
1,4-bis(2-chloroethylsulfanyl)butane |
InChI |
InChI=1S/C8H16Cl2S2/c9-3-7-11-5-1-2-6-12-8-4-10/h1-8H2 |
InChI Key |
AYSIRJGVBLMLAS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSCCCl)CSCCCl |
physical_description |
This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. |
Origin of Product |
United States |
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